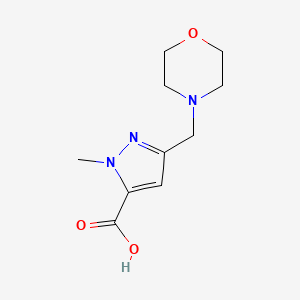

![molecular formula C12H10N2S3 B1509703 [2,2':5',2''-Terthiophene]-3',4'-diamine CAS No. 185691-91-2](/img/structure/B1509703.png)

[2,2':5',2''-Terthiophene]-3',4'-diamine

Overview

Description

“[2,2’:5’,2’‘-Terthiophene]-3’,4’-diamine” is a compound that undergoes electrochemical copolymerization along with carbazole and in sodium perchlorate/acetonitrile . It acts as a monomer precursor for polythiophene and as a dopant for polycarbonate .

Synthesis Analysis

The synthesis of “[2,2’:5’,2’‘-Terthiophene]-3’,4’-diamine” involves reacting 2,5-dibromothiophene and thienylmagnesium bromide in the presence of a nickel catalyst . It can also be prepared by a nickel-catalyzed coupling reaction of Grignard’s reagent derived from 2-bromothiophene and magnesium .Physical And Chemical Properties Analysis

“[2,2’:5’,2’‘-Terthiophene]-3’,4’-diamine” is a light yellow to yellow solid with a melting point of 93-95 °C . It’s insoluble in water but slightly soluble in chloroform and methanol .Scientific Research Applications

Palladium-Catalyzed Synthesis and Radical Cations

- Diamines with thiophene-based bridges, including [2,2':5',2''-Terthiophene]-3',4'-diamine derivatives, have been synthesized using palladium(0)-catalyzed coupling. These compounds show facile oxidation and form delocalized radical cations, indicating strong coupling between redox centers. This property is attributed to high-lying orbitals in thiophene-based bridging units and has implications in materials science for developing symmetrical delocalised species (Odom et al., 2007).

Electrochemical and Photophysical Properties

- Terthiophene oligomers and cationic Ir(III) bis-cyclometalates show varying electrochemical and photophysical properties. The introduction of terthiophene pendants and nitro-functionalized diimine ligands affects the lowest excited state, influencing the luminescent behavior of these complexes. This research is significant for developing new materials with tailored optical properties (Schwartz et al., 2012).

Conducting Polymers and Coplanarity

- The coplanarity of 2,2':5',2''-terthiophene and its derivatives is crucial for applications in conducting polymers. Studies show that aromatic and heteroaromatic substituents do not significantly conjugate with the terthiophene backbone, which is important for understanding and optimizing electronic properties of polythiophene materials (Kankare et al., 1994).

N-Channel Conduction in Thin Film Transistors

- Terthiophene-based quinodimethanes exhibit n-channel conduction in thin-film transistors (TFTs), making them valuable for electronics. The crystalline structure and reversible redox behavior of these compounds are key features for their use in TFTs (Pappenfus et al., 2002).

Electropolymerization and Electrochromic Properties

- Polyterthiophene conjugated with organomolybdenum complex demonstrates unique electrochromic switching properties, relevant for developing materials with novel electrochromic behaviors. This research contributes to the understanding of π-electronic interactions in polythiophenes (Kim et al., 2000).

Photophysical Properties and Energy Transfer

- Terthiophene derivatives appended with terpyridine units show varying photophysical properties, including photoinduced energy and electron transfer processes. These properties are significant for applications in light-harvesting and sensing technologies (Bergamini et al., 2011).

Future Directions

properties

IUPAC Name |

2,5-dithiophen-2-ylthiophene-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2S3/c13-9-10(14)12(8-4-2-6-16-8)17-11(9)7-3-1-5-15-7/h1-6H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLNOZBTUFJDRCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(C(=C(S2)C3=CC=CS3)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10727312 | |

| Record name | [1~2~,2~2~:2~5~,3~2~-Terthiophene]-2~3~,2~4~-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10727312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2,2':5',2''-Terthiophene]-3',4'-diamine | |

CAS RN |

185691-91-2 | |

| Record name | [1~2~,2~2~:2~5~,3~2~-Terthiophene]-2~3~,2~4~-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10727312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Bromo-2-methylimidazo[1,2-a]pyridin-7-amine](/img/structure/B1509625.png)

![2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B1509643.png)

![2-methyl-3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B1509672.png)

![3-(2-(2,4-Difluorophenoxy)-6-oxo-6H-pyrido[1,2-b]pyridazin-5-yl)-4-methoxybenzoic acid](/img/structure/B1509677.png)